molecular formula C14H16N4S B5642428 3-ethylsulfanyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile

3-ethylsulfanyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile

Cat. No.: B5642428
M. Wt: 272.37 g/mol
InChI Key: NDBXVQAMIDSESR-UHFFFAOYSA-N
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Description

3-ethylsulfanyl-1,4,6-triazatricyclo[75002,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethylsulfanyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often involving continuous flow techniques and real-time monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-ethylsulfanyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-ethylsulfanyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-ethylsulfanyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Properties

IUPAC Name

3-ethylsulfanyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S/c1-2-19-14-13-12(16-9-17-14)10(8-15)11-6-4-3-5-7-18(11)13/h9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBXVQAMIDSESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=NC2=C1N3CCCCCC3=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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